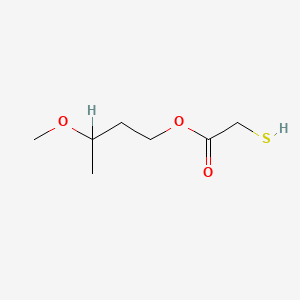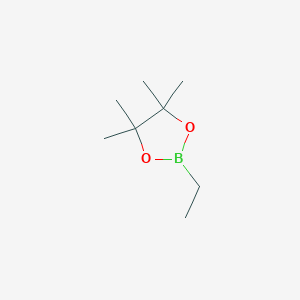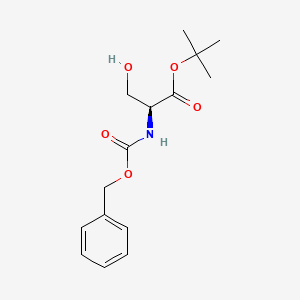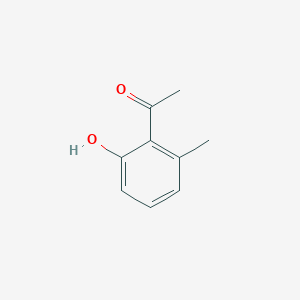
3-Methoxybutyl Thioglycolate
Übersicht
Beschreibung
3-Methoxybutyl Thioglycolate (3-MBT) is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble, and flammable liquid with a strong odor. It can be synthesized from a variety of chemical precursors and is used in a wide range of biochemical, physiological, and lab experiments. 3-MBT is a popular choice for scientists due to its versatility and effectiveness.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Methoxy Compounds
Research on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol provides insights into the environmental fate of methoxy-containing compounds. Such studies are crucial for understanding the atmospheric chemistry of solvents and additives used in paints, inks, and fragrances. The identification of reaction products and their formation yields underlines the potential environmental transformations of methoxy derivatives (Aschmann, Arey, & Atkinson, 2011).
Pharmaceutical Applications
In the realm of pharmaceuticals, 3D printing technology has been employed to produce controlled release bilayer tablets, showcasing the innovative use of materials and methods in drug formulation and delivery. The study exemplifies how derivatives of chemical compounds, including methoxy groups, could be utilized in creating novel drug delivery systems (Khaled, Burley, Alexander, & Roberts, 2014).
Wine Quality and Flavor
Research into the impact of closure and packaging type on 3-alkyl-2-methoxypyrazines in wine underscores the significance of methoxy derivatives in influencing wine quality. These compounds are integral to the flavor profile of certain wines, with studies focusing on how various factors affect their concentration during aging (Blake et al., 2009).
Biosynthetic Pathways
The design of a novel biosynthetic pathway for producing chiral 3-hydroxyacids, including 3-hydroxy-γ-butyrolactone, from biomass illustrates the application of methoxy and thioglycolate derivatives in synthesizing valuable chemicals. This research highlights the potential of bioengineering in creating sustainable pathways for producing industrial chemicals (Martin et al., 2013).
Eigenschaften
IUPAC Name |
3-methoxybutyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSQWCSFOEXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475526 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27431-39-6 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)








![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)